molecular formula C4H9NO3 B081808 4-Amino-2-hydroxybutanoic acid CAS No. 13477-53-7

4-Amino-2-hydroxybutanoic acid

Cat. No. B081808
CAS RN: 13477-53-7
M. Wt: 119.12 g/mol
InChI Key: IVUOMFWNDGNLBJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Amino-2-hydroxybutanoic acid can be achieved through a biocatalytic one-pot cyclic cascade process, combining an aldol reaction with a subsequent stereoselective transamination. This method utilizes a class II pyruvate aldolase from E. coli and S- or R-selective pyridoxal phosphate-dependent transaminases, starting from formaldehyde and alanine. Such a process has been demonstrated to yield high product concentrations with excellent enantiomeric purity, showcasing the efficiency and stereoselectivity of biocatalytic synthesis approaches (Hernández et al., 2017).

Molecular Structure Analysis

The molecular structure of 4-Amino-2-hydroxybutanoic acid is characterized by the presence of both an amino group and a hydroxy group attached to a four-carbon chain. This structure is significant for its stereochemical properties, which play a crucial role in its biological activity and chemical reactivity. X-ray crystallography has been employed to determine the stereochemistry of similar compounds, providing a basis for understanding the structural aspects of 4-Amino-2-hydroxybutanoic acid and its derivatives (Nakamura et al., 1976).

Chemical Reactions and Properties

4-Amino-2-hydroxybutanoic acid undergoes various chemical reactions, leveraging its amino and hydroxy functional groups. It serves as a substrate for enzymes such as gamma-aminobutyric acid aminotransferase, illustrating its role in biochemical pathways and potential as a chemical building block. Its reactivity includes transamination reactions, highlighting its versatility in chemical synthesis and modification (Silverman & Levy, 1981).

Scientific Research Applications

1. Synthesis of Antibiotics

  • Application Summary: 4-Amino-2-hydroxybutanoic acid is used in the synthesis of antibiotics. The compound is produced through the 1,3-dipolar addition of a nitronic ester to methyl acrylate, which results in an isoxazolidine. This isoxazolidine then produces an oxime ether upon heating .
  • Methods of Application: The oxime ether is reduced and then hydrolyzed to produce the hydroxy amino acid, which is known to improve antibiotic activities .
  • Results: The process results in the production of a hydroxy amino acid that can enhance the effectiveness of certain antibiotics .

2. Biocatalysis

  • Application Summary: 4-Amino-2-hydroxybutanoic acid is synthesized using a systems biocatalysis approach. This involves a biocatalytic one-pot cyclic cascade by coupling an aldol reaction with a subsequent stereoselective transamination .
  • Methods of Application: A class II pyruvate aldolase from E. coli, expressed as a soluble fusion protein, is used in tandem with either an S- or R-selective, pyridoxal phosphate-dependent transaminase as a catalyst. The conversion is realized with formaldehyde and alanine being the sole starting materials .
  • Results: The cascade system reaches product concentrations for (S)- or ®-2-amino-4-hydroxybutanoic acid of at least 0.4 M, rendering yields between 86% and >95%, respectively, productivities of >80 g L−1 d−1, and ee values of >99% .

3. Inhibition of Kynureninase

  • Application Summary: A structural analogue of kynurenine, 2-amino-4-[3’-hydroxyphenyl]-4-hydroxybutanoic acid, was synthesized as an inhibitor of kynureninase .
  • Methods of Application: The specific methods of synthesis and application are not detailed in the source .
  • Results: The compound had a significant inhibitory effect on kynureninase from both rat and human, giving a K-i of 100 nM .

4. Synthesis of 3-Hydroxypropionic Acid and 1,3-Propanediol

  • Application Summary: 4-Amino-2-hydroxybutanoic acid, also known as homoserine, is used as a building block for the synthesis of 3-hydroxypropionic acid and 1,3-propanediol, which are important starting materials in the manufacture of biocompatible plastic and polytrimethylene terephthalate (PTT), among other industrial products .
  • Methods of Application: The specific methods of synthesis and application are not detailed in the source .
  • Results: The process results in the production of valuable starting materials for the manufacture of various industrial products .

5. Synthesis of Sequence-Defined Oligoamides

  • Application Summary: 4-Amino-2-hydroxybutanoic acid is used to synthesize a library of 17 unnatural amino acid monomers, which are then used to create multifunctional tetramers .
  • Methods of Application: The specific methods of synthesis and application are not detailed in the source .
  • Results: The resulting tetramers show higher thermal stability than a similar thiolactone-based sequence-defined macromolecule, enabling its exploration within a material context .

6. Synthesis of Antibiotics

  • Application Summary: 4-Amino-2-hydroxybutanoic acid may be used in the preparation of 6′-amino-1-N-[(S)-4-amino-2-hydroxybutyryl]-6′-deoxylividomycin A .
  • Methods of Application: The specific methods of synthesis and application are not detailed in the source .
  • Results: The process results in the production of a specific antibiotic .

7. Synthesis of 3-Hydroxypropionic Acid and 1,3-Propanediol

  • Application Summary: 4-Amino-2-hydroxybutanoic acid, also known as homoserine, is used as a building block for the synthesis of 3-hydroxypropionic acid and 1,3-propanediol, which are important starting materials in the manufacture of biocompatible plastic and polytrimethylene terephthalate (PTT), among other industrial products .
  • Methods of Application: The specific methods of synthesis and application are not detailed in the source .
  • Results: The process results in the production of valuable starting materials for the manufacture of various industrial products .

8. Synthesis of Sequence-Defined Oligoamides

  • Application Summary: 4-Amino-2-hydroxybutanoic acid is used to synthesize a library of 17 unnatural amino acid monomers, which are then used to create multifunctional tetramers .
  • Methods of Application: The specific methods of synthesis and application are not detailed in the source .
  • Results: The resulting tetramers show higher thermal stability than a similar thiolactone-based sequence-defined macromolecule, enabling its exploration within a material context .

9. Synthesis of Antibiotics

  • Application Summary: 4-Amino-2-hydroxybutanoic acid may be used in the preparation of 6′-amino-1-N-[(S)-4-amino-2-hydroxybutyryl]-6′-deoxylividomycin A .
  • Methods of Application: The specific methods of synthesis and application are not detailed in the source .
  • Results: The process results in the production of a specific antibiotic .

Safety And Hazards


  • Safety : Homoserine is generally considered safe for laboratory use. However, standard safety precautions should be followed.

  • Hazards : No specific hazards associated with homoserine have been reported.


Future Directions

Future research should focus on:



  • Enzymatic Synthesis : Exploring more efficient enzymatic routes for homoserine production.

  • Biological Functions : Investigating homoserine’s roles beyond amino acid biosynthesis.

  • Pharmacological Applications : Assessing its potential therapeutic applications.


properties

IUPAC Name

4-amino-2-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c5-2-1-3(6)4(7)8/h3,6H,1-2,5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUOMFWNDGNLBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90928749
Record name 4-Amino-2-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90928749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-hydroxybutanoic acid

CAS RN

13477-53-7
Record name 4-Amino-2-hydroxybutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13477-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2-hydroxybutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-2-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90928749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-2-hydroxybutanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71
Citations
KJ Harris, CJ Sih - Biocatalysis, 1992 - Taylor & Francis
The unusual amino acid S2-(—)-4-amino-2-hydroxybutanoic acid (S-AHBA) (1), a structural component of the antibiotic Amikacin, has been prepared via yeast-catalyzed stereoselective …
Number of citations: 10 www.tandfonline.com
H Sato, T Kusumi, K Imaye, H Kakisawa - Bulletin of the Chemical …, 1976 - journal.csj.jp
1,3-Dipolar addition of the nitronic ester (3) to methyl acrylate afforded regiospecifically the isoxzolidine (4), which produced the oxime ether (7) on heating. Reduction of 7 followed by …
Number of citations: 11 www.journal.csj.jp
X Xu, Q Yang, L Wang, J Zheng, Y Gu… - Catalysis Science & …, 2023 - pubs.rsc.org
… Furthermore, the ring-opening product 4-amino-2-hydroxybutanoic acid is an essential building block of aminoglycoside antibiotics, such as amikacin, butirosin, and arbekacin 16–18 (…
Number of citations: 0 pubs.rsc.org
H Takeuchi, I Yokoi, M Hiramatsu - Comparative Biochemistry and …, 1977 - Elsevier
… Both (3R)-(-)-4-amino-3-hydroxybutanolc acid (1-GABOB) and DL-4-amino-2-hydroxybutanoic acid (DL-GAAOB) had an inhibitory effect on the TAN The effect of these two substances …
Number of citations: 50 www.sciencedirect.com
IV II - Citeseer
… It was chosen since the expected product, (,!!)-2-hydroxy acid 2 is an excellent precursor to (S)-4-amino-2-hydroxybutanoic acid 3 which is one of the mo\t potent knou n inhibitors of the …
Number of citations: 0 citeseerx.ist.psu.edu
JM Bentley, HJ Wadsworth, CL Willis - Journal of the Chemical Society …, 1995 - pubs.rsc.org
… It was chosen since the expected product, (,!!)-2-hydroxy acid 2 is an excellent precursor to (S)-4-amino-2-hydroxybutanoic acid 3 which is one of the mo\t potent knou n inhibitors of the …
Number of citations: 11 pubs.rsc.org
T Koga, H Naraoka - Scientific reports, 2017 - nature.com
… Nine hydroxy amino acids (HAAs) including isoserine, homoserine, β-homoserine, α-methylserine, 4-amino-2-hydroxybutanoic acid (4-A-2-HBA), 4-amino-3-hydroxybutanoic acid (4-A-3…
Number of citations: 142 www.nature.com
T Chojnacki, GB Ansell - Journal of Neurochemistry, 1967 - Wiley Online Library
… When the larvae of the blowfly (Phormia regina) were allowed to feed on a choline-free diet containing carnitine (4-amino-2-hydroxybutanoic acid trimethylbetaine) most of the lecithin …
Number of citations: 36 onlinelibrary.wiley.com
Y Zheng, XJ Kong, LS Long, RB Huang… - Dalton Transactions, 2011 - pubs.rsc.org
… ‡ A mixture of LiOH·H 2 O (0.5 mmol) and (S)-4-amino-2-hydroxybutanoic acid (0.5 mmol) in methanol (10 mL) was stirred for 20 min, then 2-hydroxybenzaldehyde (0.5 mmol) was …
Number of citations: 35 pubs.rsc.org
KJ Harris - 1990 - wrap.warwick.ac.uk
This thesis describes the use of enzymes in organic synthesis and their application to produce optically active compounds, either by enantiospecific or enantioselective reactions. …
Number of citations: 3 wrap.warwick.ac.uk

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